molecular formula C6H9ClN2O2S B1455708 1-(propan-2-yl)-1H-pyrazole-4-sulfonyl chloride CAS No. 1177336-51-4

1-(propan-2-yl)-1H-pyrazole-4-sulfonyl chloride

Cat. No.: B1455708
CAS No.: 1177336-51-4
M. Wt: 208.67 g/mol
InChI Key: NMTQIKMRKYKKBZ-UHFFFAOYSA-N
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Description

1-(propan-2-yl)-1H-pyrazole-4-sulfonyl chloride is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This compound is characterized by the presence of a sulfonyl chloride group attached to the pyrazole ring, making it a valuable intermediate in organic synthesis and various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(propan-2-yl)-1H-pyrazole-4-sulfonyl chloride can be synthesized through several methods. One common approach involves the reaction of 1-(propan-2-yl)-1H-pyrazole with chlorosulfonic acid. The reaction typically takes place under controlled conditions, such as low temperatures and an inert atmosphere, to prevent unwanted side reactions. The resulting product is then purified through recrystallization or distillation.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch or continuous processes. These methods utilize advanced equipment and automation to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(propan-2-yl)-1H-pyrazole-4-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be replaced by other nucleophiles, such as amines, alcohols, or thiols, to form corresponding sulfonamide, sulfonate, or sulfonothioate derivatives.

    Oxidation Reactions: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

    Reduction Reactions: Reduction of the sulfonyl chloride group can yield sulfinyl or sulfhydryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, alcohols, and thiols. These reactions are typically carried out in the presence of a base, such as triethylamine or pyridine, to neutralize the hydrogen chloride byproduct.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Sulfonamide, sulfonate, and sulfonothioate derivatives.

    Oxidation Reactions: Sulfonic acids and other oxidized derivatives.

    Reduction Reactions: Sulfinyl and sulfhydryl compounds.

Scientific Research Applications

1-(propan-2-yl)-1H-pyrazole-4-sulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.

    Biology: The compound is employed in the modification of biomolecules, such as peptides and proteins, to study their structure and function.

    Medicine: It serves as a building block for the development of new drugs and therapeutic agents.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(propan-2-yl)-1H-pyrazole-4-sulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to form covalent bonds with various nucleophiles, leading to the formation of new chemical entities. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparison with Similar Compounds

Similar Compounds

    1-(propan-2-yl)-1H-pyrazole-4-sulfonic acid: This compound is an oxidized derivative of 1-(propan-2-yl)-1H-pyrazole-4-sulfonyl chloride and shares similar reactivity.

    1-(propan-2-yl)-1H-pyrazole-4-sulfonamide: Formed through substitution reactions with amines, this compound has different chemical properties and applications.

    1-(propan-2-yl)-1H-pyrazole-4-sulfinyl chloride: A reduced derivative with distinct reactivity and uses.

Uniqueness

This compound is unique due to its high reactivity and versatility in forming various derivatives. Its ability to undergo multiple types of chemical reactions makes it a valuable intermediate in organic synthesis and research.

Properties

IUPAC Name

1-propan-2-ylpyrazole-4-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClN2O2S/c1-5(2)9-4-6(3-8-9)12(7,10)11/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMTQIKMRKYKKBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(C=N1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1177336-51-4
Record name 1-(propan-2-yl)-1H-pyrazole-4-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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